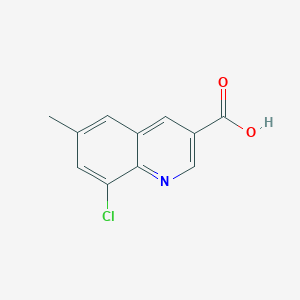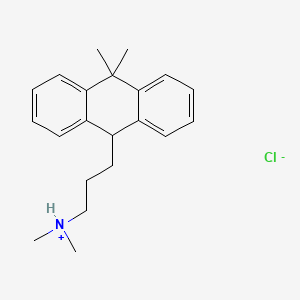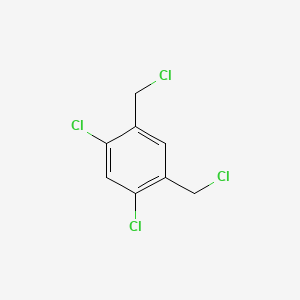
DIBENZ(a,h)ANTHRACENE, 7-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBENZ(a,h)ANTHRACENE, 7-METHYL- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14. It is a derivative of dibenz[a,h]anthracene, which consists of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE, 7-METHYL- typically involves the methylation of dibenz[a,h]anthracene. This can be achieved through various methods, including Friedel-Crafts alkylation, where dibenz[a,h]anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of DIBENZ(a,h)ANTHRACENE, 7-METHYL- often involves the distillation of coal tar, a byproduct of coal processing. The compound is then isolated and purified through a series of chemical processes, including crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
DIBENZ(a,h)ANTHRACENE, 7-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, nitro compounds, and halogenated derivatives .
Aplicaciones Científicas De Investigación
DIBENZ(a,h)ANTHRACENE, 7-METHYL- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: The compound is studied for its genotoxic effects and its ability to intercalate into DNA, causing mutations.
Medicine: Research is conducted on its potential carcinogenic properties and its role in cancer development.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which DIBENZ(a,h)ANTHRACENE, 7-METHYL- exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer. The compound primarily targets the DNA in cells, interfering with replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
- DIBENZ(a,j)ANTHRACENE
- BENZO(a)PYRENE
- 7,12-DIMETHYLBENZ(a)ANTHRACENE
Uniqueness
DIBENZ(a,h)ANTHRACENE, 7-METHYL- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other PAHs, it has distinct genotoxic properties and a unique mechanism of action involving DNA intercalation .
Propiedades
Número CAS |
15595-02-5 |
|---|---|
Fórmula molecular |
C23H16 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
14-methylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C23H16/c1-15-19-13-12-16-6-2-4-8-20(16)22(19)14-18-11-10-17-7-3-5-9-21(17)23(15)18/h2-14H,1H3 |
Clave InChI |
DDUMBJDETNYCKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)







![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)




